molecular formula C18H19NO6 B8455215 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene

Cat. No. B8455215
M. Wt: 345.3 g/mol
InChI Key: PXLJRDOKORMMCA-UHFFFAOYSA-N
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Patent
US06759555B2

Procedure details

3,4,5-Trimethoxybenzaldehyde (5, 54.7 g), (4-methoxy-3-nitrobenzyl)triphenylphosphonium bromide (4, 148.6 g) and 1300 ml of toluene are charged, at 20° C. and under nitrogen, into a 2 litre three-necked flask equipped with a mechanical stirrer, a thermometer, a T piece, a dropping funnel and a reflux condenser surmounted by a bubble counter. The stirred suspension is cooled to 5° C. using an ice bath and then 63.2 g of a 25% w/w solution of sodium methoxide in methanol are added at 5° C. over 40 minutes. As the addition progresses, the suspension color changes from off-white to yellow and then to brown. The mixture is stirred for 1 hour at 5° C. and the end of the reaction is monitored by HPLC (complete consumption of the aldehyde). Acetic acid (3 g, 0.05 mol) is then added. The suspension is heated to 40° C. and is maintained at 40° C. for 30 minutes. At this temperature, only the salts remain insoluble. The mixture is filtered at 40° C. through a sintered glass filter (No. 3) and the salts are washed on the filter 3 times with 100 ml portions of toluene. The filtrate is returned to a round-bottomed flask with 250 ml of distilled water, and the two-phase mixture is stirred for 20 minutes at 40° C. and then the phases are separated. The toluene phase is washed twice with 250 ml portions of distilled water and then concentrated to dryness on a rotary evaporator. The residue is taken up in 600 ml of isopropanol and 12 ml of toluene at 40° C. The expected product begins to crystallize and the temperature is allowed to return to ambient temperature overnight with slow stirring. The stirred suspension is cooled to and maintained for 1 hour at 5° C., then filtered through a sintered glass filter, and the filter cake is washed twice with 125 ml portions of isopropanol, sucked dry and dried in an oven under vacuum (35° C./30 mmHg/18 hours). A mixture of Z and E isomers (6) and (7) (91.7 g) is obtained with a Z/E ratio of 75/25 (IS IPLC) and a yield of 95%.
Quantity
54.7 g
Type
reactant
Reaction Step One
Quantity
148.6 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[Br-].[N+:16]([C:19]1[CH:20]=[C:21]([CH:42]=[CH:43][C:44]=1[O:45][CH3:46])[CH2:22][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O-:18])=[O:17].C[O-].[Na+].C(O)(=O)C>CO.C1(C)C=CC=CC=1>[CH3:46][O:45][C:44]1[CH:43]=[CH:42][C:21]([CH:22]=[CH:6][C:5]2[CH:4]=[C:3]([O:2][CH3:1])[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=2)=[CH:20][C:19]=1[N+:16]([O-:18])=[O:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
54.7 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
148.6 g
Type
reactant
Smiles
[Br-].[N+](=O)([O-])C=1C=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC1OC
Name
Quantity
1300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
As the addition progresses
CUSTOM
Type
CUSTOM
Details
complete consumption of the aldehyde)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 40° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered at 40° C. through a sintered glass
FILTRATION
Type
FILTRATION
Details
filter (No
WASH
Type
WASH
Details
3) and the salts are washed on the
FILTRATION
Type
FILTRATION
Details
filter 3 times with 100 ml portions of toluene
CUSTOM
Type
CUSTOM
Details
The filtrate is returned to a round-bottomed flask with 250 ml of distilled water
STIRRING
Type
STIRRING
Details
the two-phase mixture is stirred for 20 minutes at 40° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The toluene phase is washed twice with 250 ml portions of distilled water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
at 40° C
CUSTOM
Type
CUSTOM
Details
to crystallize
WAIT
Type
WAIT
Details
to return to ambient temperature overnight with slow stirring
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The stirred suspension is cooled to and
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour at 5° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
the filter cake is washed twice with 125 ml portions of isopropanol
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
dried in an oven under vacuum (35° C./30 mmHg/18 hours)
Duration
18 h
ADDITION
Type
ADDITION
Details
A mixture of Z and E isomers (6)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C=CC1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 91.7 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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